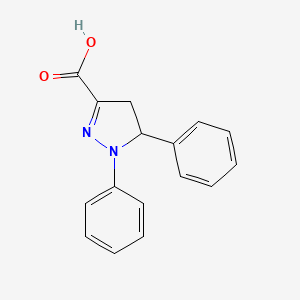
1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved via various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular weight of this compound is 222.292 . The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
The reaction for the synthesis of this compound has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .Scientific Research Applications
Synthesis and Characterization
1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid serves as a precursor for synthesizing various substituted pyrazole dicarboxylic acid derivatives. These derivatives are characterized using NMR, Mass, FTIR, and elemental analysis, highlighting its utility in developing novel compounds (Kasımoğulları & Arslan, 2010).
Reactions with Hydroxylamines and Carbazates
This compound is utilized in chemical reactions with hydroxylamine and carbazate derivatives, leading to the formation of various N-substituted pyrazole carboxamides and carboxylates. This demonstrates its versatility in organic synthesis (Korkusuz & Yıldırım, 2010).
Functionalization Studies
Studies on functionalization reactions of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid reveal its potential in creating diverse chemical structures. Theoretical examinations of these reactions provide insights into their mechanisms, further emphasizing the compound's utility in research (Yıldırım, Kandemirli, & Demir, 2005).
Antibacterial Activity Studies
Derivatives synthesized from 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores its potential application in the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antimicrobial Activities
The compound's derivatives also display antimicrobial activities, highlighting its role in the discovery of new antimicrobial agents. These activities were evaluated using the disc diffusion method, confirming their efficacy against various bacteria and yeasts (Şahan, Yıldırım, & Albayrak, 2013).
Heme Polymerization Inhibitory Activity
In a study focusing on malaria, derivatives of 1,5-diphenyl-1H-pyrazole demonstrated significant heme polymerization inhibitory activity. This suggests its potential application in antimalarial research and drug development (Ekawati, Purwono, & Mardjan, 2020).
Antioxidant and Antimicrobial Activity
Certain synthesized compounds from 1,5-diphenyl-1H-pyrazole-4-carboxylic acid show promising antioxidant and antimicrobial activities. These findings could lead to their application in the development of new therapeutic agents (Umesha, Rai, & Nayaka, 2009).
Ionization Constant Studies
Investigations on the ionization constants of some pyrazole carboxylic acids, including 1,5-diphenyl-1H-pyrazole derivatives, provide valuable insights for chemical analysis and pharmaceutical applications (Alkan et al., 2009).
properties
IUPAC Name |
2,3-diphenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXMRQTSCVALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2727074.png)
![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)
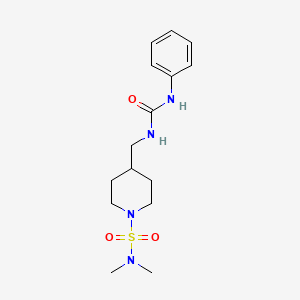
![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
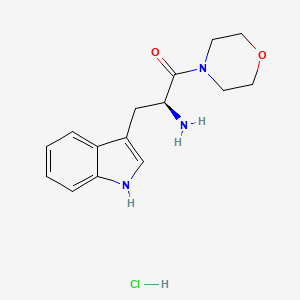
![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)

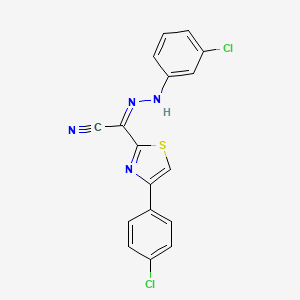
![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-thiophen-2-ylprop-2-enamide](/img/structure/B2727088.png)
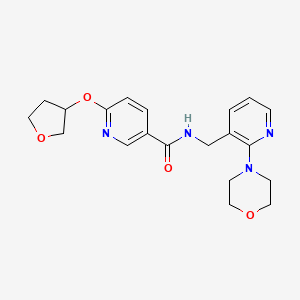
![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)

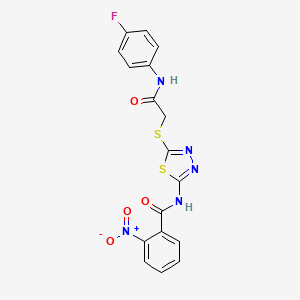
![N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide](/img/structure/B2727094.png)